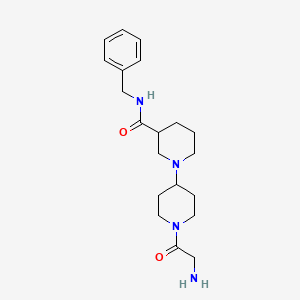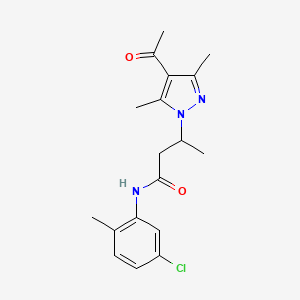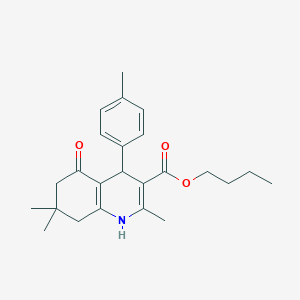![molecular formula C11H11ClN2O4S B5293156 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is commonly referred to as CDPPB and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
Mechanism of Action
CDPPB acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This modulation results in increased signaling through the mGluR5 pathway, which has been shown to have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CDPPB has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, CDPPB has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDPPB is its specificity for mGluR5, which allows researchers to selectively modulate this receptor without affecting other glutamate receptors. Additionally, CDPPB has been shown to have a long half-life, allowing for sustained modulation of mGluR5 activity.
One limitation of CDPPB is its relatively low potency, which requires the use of higher concentrations in experiments. Additionally, CDPPB has been shown to have off-target effects at higher concentrations, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on CDPPB. One area of interest is the development of more potent and selective mGluR5 modulators, which would allow for more precise modulation of this receptor. Additionally, CDPPB has shown promise in preclinical models of various neurological disorders, including Parkinson's disease and addiction, and further research in these areas may lead to the development of novel therapeutics. Finally, the use of CDPPB in combination with other compounds, such as NMDA receptor antagonists, may have synergistic effects on neuronal activity and synaptic plasticity.
Synthesis Methods
The synthesis of CDPPB involves the reaction of 2,5-dimethoxybenzene sulfonamide with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide and requires careful monitoring of the reaction conditions to ensure a high yield of the desired product.
Scientific Research Applications
CDPPB has been extensively studied for its potential as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a range of physiological processes, including learning and memory, and has been implicated in various neurological disorders such as schizophrenia and autism.
properties
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-10(18-2)11(5-9)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDPYPHGLBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)


![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)


![2-[5-(2-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5293179.png)